molecular formula C11H17NO5 B13391358 Tert-butyl 2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate

Tert-butyl 2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate

Cat. No.: B13391358
M. Wt: 243.26 g/mol
InChI Key: RTIIPUBJZYTAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate is a chiral oxazolidine derivative. This compound is notable for its unique structure, which includes a tert-butyl group, an isopropyl group, and a dioxooxazolidine ring. It is used in various chemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate typically involves the reaction of tert-butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

(S)-tert-Butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate
  • ®-4-Isopropyloxazolidine-2,5-dione
  • 4-Isopropyloxazolidine-2,5-dione

Uniqueness

(S)-tert-Butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate is unique due to its tert-butyl group, which imparts greater stability and lipophilicity compared to similar compounds. This makes it particularly useful in applications requiring enhanced stability and solubility.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

tert-butyl 2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C11H17NO5/c1-6(2)7-8(13)16-9(14)12(7)10(15)17-11(3,4)5/h6-7H,1-5H3

InChI Key

RTIIPUBJZYTAMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.